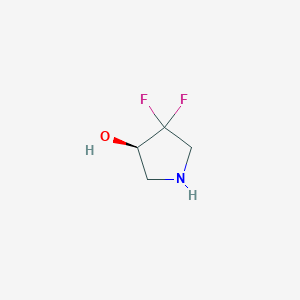
(R)-4,4-Difluoropyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,4-Difluoropyrrolidin-3-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. The presence of fluorine atoms often imparts unique properties to organic molecules, making them valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoropyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group at the 3-position can be introduced through various methods, including asymmetric reduction of ketones or direct hydroxylation of the corresponding pyrrolidine derivative.
Industrial Production Methods
Industrial production of ®-4,4-Difluoropyrrolidin-3-ol may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-4,4-Difluoropyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of 4,4-difluoropyrrolidin-3-one.
Reduction: Formation of 4,4-difluoropyrrolidin-3-amine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-4,4-Difluoropyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of ®-4,4-Difluoropyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyrrolidin-3-ol: Lacks the second fluorine atom, which may result in different chemical and biological properties.
3-Hydroxypyrrolidine: Lacks fluorine atoms, making it less lipophilic and potentially less bioactive.
4,4-Difluoropyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Uniqueness
®-4,4-Difluoropyrrolidin-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of fluorine atoms can enhance metabolic stability and bioavailability, making it a valuable compound in drug development.
Properties
Molecular Formula |
C4H7F2NO |
|---|---|
Molecular Weight |
123.10 g/mol |
IUPAC Name |
(3R)-4,4-difluoropyrrolidin-3-ol |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2/t3-/m1/s1 |
InChI Key |
BYLFAFMPLXFJDF-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](C(CN1)(F)F)O |
Canonical SMILES |
C1C(C(CN1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


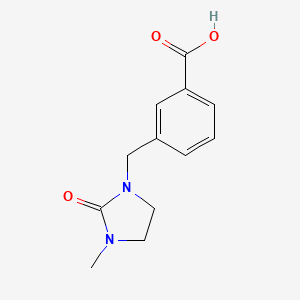
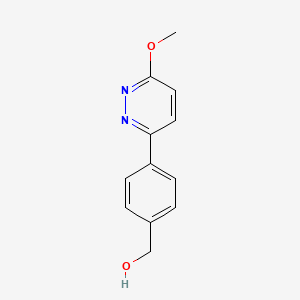
![9-Fluoro-3-azaspiro[5.5]undecane](/img/structure/B15227465.png)
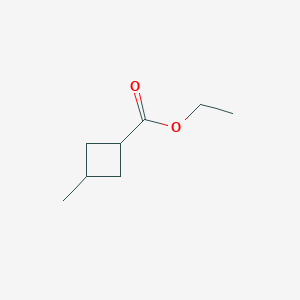
![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B15227478.png)
![5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B15227480.png)
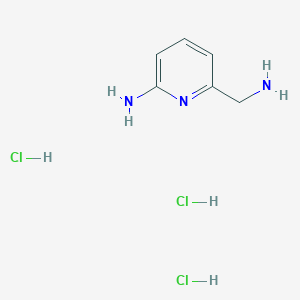
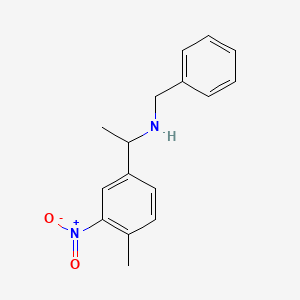
![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
![2-Azaspiro[4.4]nonan-7-ol](/img/structure/B15227512.png)
![2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15227514.png)
![(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B15227519.png)


